N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
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Overview
Description
The compound “N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide” is a complex organic molecule. It contains an isobutyramido group, a benzofuran moiety, and a 3-chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Neuropharmacology and Neuromodulation
N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is structurally related to phenylethylamine (PEA), a naturally occurring neuromodulator in the human body. PEA influences mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. Researchers have explored its potential therapeutic applications, including mood disorder management and attention deficit hyperactivity disorder (ADHD). This compound may serve as a valuable tool for understanding neural functions and as a target for drug development .
Click Chemistry and Drug Design
The compound’s structure contains an amide linkage, which makes it amenable to click chemistry. Click reactions, particularly those involving 1,2,3-triazoles, have gained prominence in drug design. The triazole moiety can interact with biomolecular targets through hydrogen bonding, π–π stacking, and dipole interactions. Researchers have leveraged this property to create biofunctional hybrid molecules with potential therapeutic applications .
Cancer Therapy
The nitro group in the compound’s structure is versatile and valuable in drug design. Nitro-containing compounds exhibit diverse pharmacological effects, making them attractive targets for medicinal chemistry. Researchers could explore N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide’s potential as an anticancer agent, considering its unique structure and functional groups .
Neuroprotective Agents
Considering its structural resemblance to PEA, N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide might also exhibit neuroprotective effects. Studies could explore its ability to prevent neurodegeneration or enhance neuronal survival.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Indole derivatives, which share a similar structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets through various mechanisms, including inhibition of key enzymes . The compound may also exert its effects by interacting with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds such as chlorpropham have been shown to be metabolized through hydrolysis to yield 3-chloroaniline as a major metabolic product . Further degradation of 4-chlorocatechol proceeded via ortho-ring cleavage through the maleylacetate process .
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)18(23)22-16-14-8-3-4-9-15(14)25-17(16)19(24)21-13-7-5-6-12(20)10-13/h3-11H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVYUOBMVPKDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide |
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